Platinum(IV) sulfide (PtS2, CAS 12038-21-0) is a Group 10 transition metal dichalcogenide (TMDC) distinguished by its 1T-phase layered structure and high ambient stability. Unlike conventional Group 6 TMDCs, PtS2 exhibits a highly tunable indirect bandgap ranging from approximately 1.6 eV in its monolayer form down to 0.25 eV in the bulk state [1]. This wide tunability, combined with high carrier mobility and strong spin-orbit coupling, makes it a critical precursor for broadband optoelectronics, advanced field-effect transistors (FETs), and electrocatalysis. For procurement and material selection, specifying the exact phase and layer count is strictly necessary, as the electronic and catalytic properties of PtS2 are heavily dimension-dependent.
Substituting PtS2 with standard Group 6 TMDCs like MoS2 or WS2 fundamentally restricts device performance, as these common alternatives possess wider bulk bandgaps (~1.2–1.3 eV) that render them transparent in the mid-infrared spectrum, whereas bulk PtS2 absorbs strongly up to 2200 nm[1]. Within the platinum sulfide family, buyers must strictly avoid the thermodynamically favored Platinum(II) sulfide (PtS) phase during procurement. PtS lacks the van der Waals layered structure of PtS2, resulting in vastly inferior carrier mobility and photocurrent generation [2]. Furthermore, substituting PtS2 with other Group 10 TMDCs like PtTe2 or PtSe2 alters the fundamental electronic state; PtTe2 is metallic and PtSe2 is semimetallic in bulk, leaving PtS2 as the only true semiconductor in this class capable of supporting high on/off ratio logic devices.
The electrocatalytic performance of PtS2 is highly dependent on its structural state and electrochemical activation. Research demonstrates that electrochemically reduced amorphous PtS2 achieves a low HER overpotential of 170 mV at a current density of -10 mA/cm2, compared to 700 mV for untreated crystalline PtS2 [1]. This 75% reduction in overpotential highlights the material's responsiveness to reductive pre-treatment, which removes oxidized sulfate groups and exposes highly active Pt0 catalytic sites.
| Evidence Dimension | HER Overpotential at -10 mA/cm2 |
| Target Compound Data | 170 mV (Electrochemically reduced amorphous PtS2) |
| Comparator Or Baseline | 700 mV (Untreated crystalline PtS2) |
| Quantified Difference | 530 mV reduction (75% improvement) in overpotential |
| Conditions | Acidic electrolyte, -10 mA/cm2 current density |
Buyers sourcing PtS2 for electrocatalysis must consider amorphous or easily reducible grades to minimize overpotential and maximize catalytic site exposure.
PtS2 offers a narrow bulk bandgap of 0.25 eV, allowing it to absorb photons deep into the mid-infrared region. Devices fabricated from 2D layered PtS2 demonstrate robust photoresponse from the ultraviolet (UV) down to 2200 nm [1]. In contrast, standard MoS2 has a bulk bandgap of ~1.2 eV, limiting its detection range strictly to the visible and near-infrared (up to ~1000 nm).
| Evidence Dimension | Maximum Photodetection Wavelength |
| Target Compound Data | Up to 2200 nm (Mid-IR) for bulk/few-layer PtS2 |
| Comparator Or Baseline | ~1000 nm (Near-IR) for standard MoS2 |
| Quantified Difference | Extension of detection range by >1200 nm into the infrared |
| Conditions | Room temperature broadband photodetector operation |
Procuring PtS2 is essential for engineers designing broadband spectrometers or IR imaging chips where standard Group 6 TMDCs are fundamentally blind.
For advanced optoelectronic and excitonic devices, the stability of electron-hole pairs at room temperature is paramount. First-principles calculations and optical spectrum analyses reveal that monolayer PtS2 possesses a high exciton binding energy of 0.78 eV [1]. In direct comparison, the closely related Group 10 TMDC, monolayer PtSe2, exhibits a lower binding energy of 0.60 eV. This strong binding in PtS2 guarantees that excitons remain stable against thermal dissociation at and well above room temperature.
| Evidence Dimension | Exciton Binding Energy |
| Target Compound Data | 0.78 eV (Monolayer PtS2) |
| Comparator Or Baseline | 0.60 eV (Monolayer PtSe2) |
| Quantified Difference | 0.18 eV higher binding energy in PtS2 |
| Conditions | Monolayer structures, derived via G0W0 and Bethe-Salpeter equation calculations |
Buyers sourcing 2D materials for room-temperature excitonic light-emitting or harvesting devices should prioritize PtS2 over PtSe2 to prevent thermal exciton dissociation.
A major procurement challenge for platinum sulfides is phase purity, as the thermodynamically favored Platinum(II) sulfide (PtS) frequently co-deposits with the desired 2D Platinum(IV) sulfide (PtS2). Head-to-head device characterizations demonstrate that phase-pure PtS2 continuous films achieve an optical on/off ratio exceeding 10^3, whereas mixed PtS2/PtS films or pure PtS films exhibit severely degraded, sluggish photoresponses due to the lack of a van der Waals layered structure [1]. Ensuring the procurement of strictly 1T-phase PtS2 is critical for reproducible optoelectronic manufacturing.
| Evidence Dimension | Optoelectronic On/Off Ratio and Response Profile |
| Target Compound Data | High photocurrent with >10^3 on/off ratio (Phase-pure PtS2) |
| Comparator Or Baseline | Severely degraded photocurrent and on/off ratio (PtS / mixed phase) |
| Quantified Difference | Orders of magnitude reduction in photoresponse for PtS impurities |
| Conditions | Continuous film FETs under laser irradiation |
Procurement specifications must mandate strict phase purity because PtS contamination catastrophically degrades device yield and photoresponse.
Leveraging its narrow bulk bandgap (0.25 eV) and high carrier mobility, PtS2 is procured for next-generation imaging chips and spectrometers. Unlike MoS2, which is limited to the visible spectrum, PtS2 enables highly responsive detection from the UV down to 2200 nm, making it ideal for uncooled IR sensing and optical communication systems [1].
Amorphous or electrochemically reduced PtS2 is an effective candidate for hydrogen evolution reaction (HER) cathodes. By utilizing its highly active Pt0 sites exposed during reduction, engineers can achieve overpotentials as low as 170 mV, offering a high-performance alternative to pure platinum or less active Group 6 TMDCs in water-splitting electrolyzers [2].
Due to its true semiconducting nature—unlike the metallic PtTe2 or semimetallic PtSe2—few-layer PtS2 is utilized in advanced field-effect transistors. Its strong interlayer coupling and high ambient stability allow for the fabrication of reliable, high on/off ratio logic devices that do not rapidly degrade in ambient fab environments [3].